(2-Isopropylthiazol-4-yl)methanamine Dihydrochloride: A Technical Guide to its Hypothesized Mechanism of Action and Research Applications
(2-Isopropylthiazol-4-yl)methanamine Dihydrochloride: A Technical Guide to its Hypothesized Mechanism of Action and Research Applications
Introduction
(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is a heterocyclic amine of significant interest within the drug discovery and development landscape. While primarily recognized as a crucial intermediate in the synthesis of the antiretroviral drug Ritonavir, the inherent biological potential of its thiazole scaffold warrants a deeper exploration of its own pharmacological profile.[1] This technical guide provides a comprehensive overview of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, delving into its chemical properties, its established role in pharmaceutical synthesis, and, most critically, its hypothesized mechanisms of action based on its structural characteristics and the broader activities of the thiazole pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this compound beyond its role as a synthetic precursor.
Chemical Properties and Synthesis
(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is an organic compound with the molecular formula C₇H₁₄Cl₂N₂S.[2] It is the dihydrochloride salt of (2-Isopropylthiazol-4-yl)methanamine, a modification that enhances its solubility and stability, facilitating its use in various chemical reactions and formulations. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities to the molecules in which it is found.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄Cl₂N₂S | [2] |
| Molecular Weight | 229.17 g/mol | [2] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Melting Point | >155°C (decomposition) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
The synthesis of (2-Isopropylthiazol-4-yl)methanamine is a key step in the production of Ritonavir. A common synthetic route involves the reaction of isobutyramide with a sulfurizing agent, followed by cyclization and subsequent amination to yield the final product.
Established Role as a Ritonavir Intermediate
The most well-documented application of (2-Isopropylthiazol-4-yl)methanamine is its function as a pivotal building block in the total synthesis of Ritonavir.[6][7][8] Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the virus's replication and maturation.[2][9][10] By blocking this enzyme, Ritonavir prevents the production of mature, infectious viral particles.[2][9]
The synthesis of Ritonavir involves the coupling of (2-Isopropylthiazol-4-yl)methanamine with other complex molecular fragments. The thiazole moiety of this intermediate ultimately forms a key part of the final Ritonavir structure, contributing to its overall conformation and interaction with the HIV protease active site.
Caption: Simplified workflow of Ritonavir synthesis.
The Thiazole Scaffold: A Source of Diverse Biological Activities
The thiazole ring is a recurring motif in a multitude of biologically active compounds, spanning a wide array of therapeutic areas. This prevalence is attributed to the unique electronic and structural properties of the thiazole nucleus, which allow for diverse molecular interactions. Thiazole-containing compounds have demonstrated antiviral, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][11]
Hypothesized Mechanisms of Action
Given the absence of direct pharmacological studies on (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, its potential mechanisms of action are hypothesized based on its structural features and its relationship to Ritonavir and other bioactive thiazole derivatives.
Potential Antiviral Activity: HIV Protease Inhibition
The most direct hypothesis stems from its role as a precursor to Ritonavir. The (2-isopropylthiazol-4-yl)methylamine moiety is an integral part of the Ritonavir molecule that interacts with the HIV protease enzyme. It is plausible that the parent compound itself may possess some intrinsic, albeit likely weaker, inhibitory activity against HIV protease.
Causality: The thiazole ring and the isopropyl group could mimic the binding of natural peptide substrates to the active site of the protease, thereby interfering with its function. The amine group could also form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to binding affinity.
Caption: Hypothesized inhibition of HIV protease.
Potential Neuroprotective Effects
Thiazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[12] Their mechanisms of action in this context are often multifaceted, involving the modulation of various enzymes and receptors in the central nervous system.
-
Acetylcholinesterase (AChE) Inhibition: Some thiazole-containing compounds have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[13] Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease. The structural features of (2-Isopropylthiazol-4-yl)methanamine, including the nitrogen-containing heterocycle, could potentially allow it to interact with the active site of AChE.
-
AMPA Receptor Modulation: Thiazole derivatives have also been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission in the brain.[14] Dysregulation of AMPA receptor function is implicated in various neurological disorders. It is conceivable that (2-Isopropylthiazol-4-yl)methanamine could act as a modulator of these receptors, although the specific nature of this interaction (agonist, antagonist, or allosteric modulator) would require experimental validation.
Caption: Potential neuroprotective signaling pathways.
Experimental Protocols for Mechanistic Elucidation
To investigate the hypothesized mechanisms of action, a series of well-established in vitro assays can be employed. The following protocols provide a framework for the initial characterization of the biological activity of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride.
HIV-1 Protease Inhibitor Screening Assay (Fluorometric)
This assay is designed to identify inhibitors of HIV-1 protease by measuring the cleavage of a fluorogenic substrate.
Principle: In the absence of an inhibitor, active HIV-1 protease cleaves a synthetic peptide substrate, releasing a fluorophore that can be quantified. An inhibitor will prevent or reduce this cleavage, resulting in a decrease in fluorescence.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute the lyophilized HIV-1 Protease enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic HIV-1 Protease substrate in assay buffer.
-
Prepare a stock solution of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Prepare a positive control inhibitor (e.g., Pepstatin A).
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions and the positive control to their respective wells.
-
Add the HIV-1 Protease solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the HIV-1 Protease substrate solution to all wells.
-
Immediately measure the fluorescence (Excitation/Emission = 330/450 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition versus the compound concentration and determine the IC₅₀ value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of AChE.
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[3] An inhibitor will reduce the rate of this color change.[5]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare a stock solution of AChE from a commercial source.
-
Prepare a solution of DTNB in the phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the phosphate buffer.
-
Prepare a stock solution of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride and a serial dilution.
-
Prepare a positive control inhibitor (e.g., Donepezil).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions or positive control.[3]
-
Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).[5]
-
Start the reaction by adding the ATCI solution.[15]
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).[3][11]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
AMPA Receptor Binding Assay (Radioligand)
This assay measures the ability of a compound to displace a known radiolabeled ligand from the AMPA receptor.
Principle: The assay quantifies the competition between the test compound and a radiolabeled ligand (e.g., [³H]AMPA) for binding to AMPA receptors in a membrane preparation. A high affinity of the test compound for the receptor will result in a lower amount of bound radioligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from a brain region rich in AMPA receptors (e.g., rat cortex or hippocampus).
-
-
Assay Procedure:
-
In a reaction tube, combine the membrane preparation, the radiolabeled ligand ([³H]AMPA), and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
Calculate the percent displacement of the radioligand by the test compound at each concentration.
-
Determine the IC₅₀ and subsequently the Ki (inhibition constant) of the test compound.
-
Conclusion
While (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is firmly established as a valuable intermediate in pharmaceutical manufacturing, its intrinsic pharmacological properties remain largely unexplored. Based on its structural similarity to the bioactive thiazole moiety in Ritonavir and the known diverse activities of the thiazole scaffold, it is reasonable to hypothesize that this compound may possess antiviral and/or neuroprotective activities. The experimental protocols detailed in this guide provide a clear path for researchers to investigate these hypothesized mechanisms of action. Such studies could potentially unveil novel therapeutic applications for this readily accessible compound, transforming it from a mere building block into a lead compound for the development of new medicines.
References
-
The HIV protease inhibitor, ritonavir, dysregulates human platelet function in vitro. PubMed Central. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. PubMed Central. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
-
Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE. [Link]
-
In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Protease inhibitors: How they work, types, and side effects. Medical News Today. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Identification of Novel HIV 1- Protease Inhibitors: Application of Ligand and Structure Based Pharmacophore Mapping and Virtual Screening. PLOS ONE. [Link]
- Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical Neuroanatomy. [Link]
-
Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. PubMed Central. [Link]
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]
-
Turn-On Assay for HIV-1 Protease Inhibitor Selection. ACS Applied Bio Materials. [Link]
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. [Link]
-
Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Infectious Diseases. [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. [Link]
-
Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. NIH. [Link]
-
Protease Assays. Assay Guidance Manual. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]
-
Antiviral Drug Screening. Virology Research Services. [Link]
- A kind of preparation method of Ritonavir.
-
Discovery of novel, non-peptide HIV-1 protease inhibitors by pharmacophore searching. PubMed. [Link]
-
Assays. The Handbook of Medicinal Chemistry. [Link]
-
A Process For Preparation Of Ritonavir. Quick Company. [Link]
-
Discovery and development of HIV-protease inhibitors. Wikipedia. [Link]
-
Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. MDPI. [Link]
-
Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. ResearchGate. [Link]
-
Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. [Link]
-
Ritonavir-impurities. Pharmaffiliates. [Link]
-
Solubility Enhancement of Ritonavir: Co-Crystallization. Walsh Medical Media. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A High-content Assay for Monitoring AMPA Receptor Trafficking [jove.com]
- 12. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 13. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
